![molecular formula C10H14O B15072465 Spiro[4.5]dec-9-EN-7-one CAS No. 402857-87-8](/img/structure/B15072465.png)
Spiro[4.5]dec-9-EN-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Spiro[4.5]dec-9-EN-7-one is a spirocyclic compound characterized by a unique structure where two rings share a single common atom. This compound is part of the spiro[4.5]decane family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of spiro[4.5]dec-9-EN-7-one typically involves the cyclization of appropriate precursors. One common method is the dialkylation of an activated carbon center using dihalides or dilithio reagents . Another approach involves the pinacol-pinacolone rearrangement, which is employed in the preparation of spiro[4.5]decane derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.5]dec-9-EN-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or alcohols, while reduction can yield alkanes or alcohols .
Scientific Research Applications
Spiro[4.5]dec-9-EN-7-one has a wide range of applications in scientific research:
Chemistry: It serves as a template for the synthesis of other spirocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and other biologically active molecules.
Industry: It is used in the synthesis of materials with unique properties.
Mechanism of Action
The mechanism of action of spiro[4.5]dec-9-EN-7-one involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The specific pathways involved depend on the particular application and target .
Comparison with Similar Compounds
Similar Compounds
Spiro[4.5]dec-8-en-7-one: Another spirocyclic compound with similar structural features.
Spiro[5.5]undecane: A spirocyclic compound with a larger ring system.
Uniqueness
Spiro[4.5]dec-9-EN-7-one is unique due to its specific ring structure and the types of reactions it can undergo. Its versatility in chemical reactions and applications in various fields make it a valuable compound for research and industrial use .
Properties
CAS No. |
402857-87-8 |
|---|---|
Molecular Formula |
C10H14O |
Molecular Weight |
150.22 g/mol |
IUPAC Name |
spiro[4.5]dec-9-en-7-one |
InChI |
InChI=1S/C10H14O/c11-9-4-3-7-10(8-9)5-1-2-6-10/h3,7H,1-2,4-6,8H2 |
InChI Key |
DVRCSPMPHJUHJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B15072385.png)
![5-Methyl-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B15072395.png)
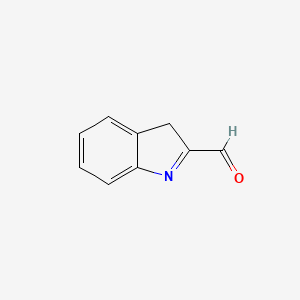
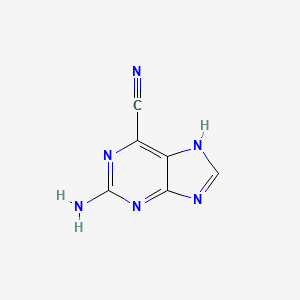
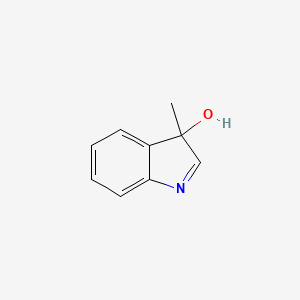
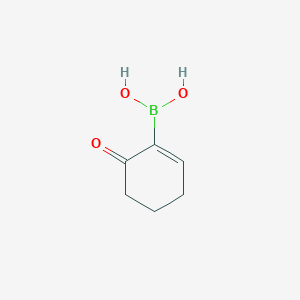
![5'H-Spiro[cyclopropane-1,8'-imidazo[1,5-a]pyridine]](/img/structure/B15072411.png)
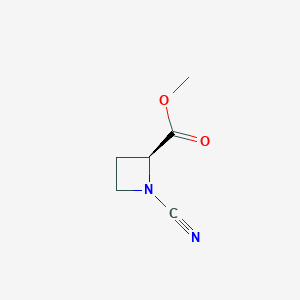
![1-[2-(Trimethylsilyl)ethyl]aziridine](/img/structure/B15072421.png)
![2-Ethyl-1H-imidazo[4,5-c]pyridine](/img/structure/B15072426.png)
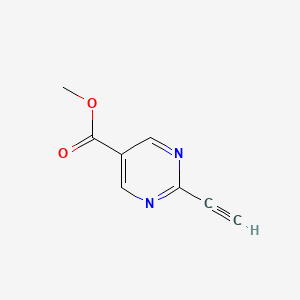
![(R)-5-Methyl-4,7-diazaspiro[2.5]octan-6-one](/img/structure/B15072436.png)

![(1H-Imidazo[4,5-b]pyridin-6-yl)methanamine](/img/structure/B15072463.png)
